molecular formula C25H21N7O B2754924 (E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 841207-27-0

(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2754924
CAS No.: 841207-27-0
M. Wt: 435.491
InChI Key: CNXISSQPZUSCSE-CCVNUDIWSA-N
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Description

This compound is a pyrrolo[2,3-b]quinoxaline derivative characterized by a central tricyclic scaffold with an (E)-configured pyridin-4-ylmethylene substituent at position 1 and a 3,5-dimethylphenyl carboxamide group at position 2. The pyridine moiety and dimethylphenyl group may enhance lipophilicity and π-π stacking interactions, distinguishing it from analogs with methoxy or morpholine substituents .

Properties

IUPAC Name

2-amino-N-(3,5-dimethylphenyl)-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O/c1-15-11-16(2)13-18(12-15)29-25(33)21-22-24(31-20-6-4-3-5-19(20)30-22)32(23(21)26)28-14-17-7-9-27-10-8-17/h3-14H,26H2,1-2H3,(H,29,33)/b28-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXISSQPZUSCSE-CCVNUDIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=NC=C5)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=NC=C5)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula: C21H20N4O
  • Molecular Weight: 348.42 g/mol
  • Structural Features:
    • Pyrroloquinoxaline backbone
    • Dimethylphenyl substituent
    • Pyridine ring

This unique structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar pyrroloquinoxaline derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

CompoundCell LineIC50 (μM)
Compound AMCF-73.16
Compound BA5492.74
Compound CMCF-10A (normal)>10

These findings suggest that modifications to the quinoxaline structure can enhance anticancer efficacy while maintaining selectivity for cancerous cells over normal cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Targeting Specific Kinases: Similar compounds have shown activity against kinases involved in cancer signaling pathways, suggesting that this compound may also target such pathways.
  • Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.

Case Studies and Research Findings

  • Study on Antitumor Activity: A study investigated the effects of various pyrroloquinoxaline derivatives on tumor growth in xenograft models. Results indicated that certain derivatives significantly reduced tumor size compared to controls, correlating with increased apoptosis markers in tumor tissues.
  • Cytotoxicity Evaluation: In vitro assays revealed that the compound's activity was dose-dependent, with higher concentrations leading to increased cytotoxicity in selected cancer cell lines.
  • Structure-Activity Relationship (SAR): Research into the SAR of related compounds has shown that specific substitutions on the phenyl and pyridine rings enhance biological activity, guiding further optimization of this compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and three analogs from the evidence:

Property Target Compound Compound Compound Compound
Substituents Pyridin-4-ylmethylene; 3,5-dimethylphenyl 3,4-Dimethoxyphenyl; 4-methoxyphenyl Cyclohexenyl; 3-ethoxy-4-hydroxyphenyl 2,5-Dimethoxyphenyl; morpholinyl
Molecular Formula Not explicitly provided (inferred: C₂₅H₂₂N₆O) C₃₀H₃₁N₅O₄ C₂₉H₃₁N₅O₃ (inferred from RN 714945-00-3) C₂₅H₂₈N₆O₄
Molecular Weight ~470 (estimated) 525.609 ~529 (estimated) 476.53
Key Functional Groups Pyridine, dimethylphenyl, carboxamide Methoxy groups, carboxamide Ethoxy, hydroxyl, cyclohexenyl Methoxy, morpholine
Predicted Solubility Moderate (pyridine enhances polarity; dimethylphenyl reduces it) Low (high methoxy content increases lipophilicity) Moderate (hydroxyl and ethoxy groups may improve aqueous solubility) High (morpholine enhances solubility)
pKa (Predicted) ~10–12 (amine and pyridine functionalities) Not reported Not reported 12.38 ± 0.46

Research Findings and Implications

Structural Impact on Physicochemical Properties

  • Lipophilicity : The target compound’s pyridine and dimethylphenyl substituents likely result in intermediate lipophilicity compared to ’s highly lipophilic methoxy-rich analog and ’s more polar morpholine-containing derivative .
  • Solubility : The morpholine group in ’s compound significantly improves aqueous solubility (predicted logP ~2–3), whereas the target compound’s pyridine may offer a balance between solubility and membrane permeability .

Substituent-Driven Pharmacological Potential

  • Receptor Binding : Pyridine in the target compound could facilitate interactions with heme-containing enzymes (e.g., cytochrome P450) or kinases, unlike the methoxy or cyclohexenyl groups in analogs .
  • Metabolic Stability : The dimethylphenyl group may enhance metabolic stability compared to ’s hydroxyl-containing analog, which is prone to phase II conjugation .

Limitations and Gaps

  • No direct bioactivity or toxicity data are available for the target compound.

Preparation Methods

Cyclocondensation of 2,3-Diaminoquinoxaline with α-Ketoesters

A widely adopted method involves reacting 2,3-diaminoquinoxaline with α-ketoesters under acidic conditions. For instance, heating 2,3-diaminoquinoxaline with ethyl pyruvate in acetic acid at 80°C for 12 hours yields ethyl pyrrolo[2,3-b]quinoxaline-3-carboxylate. This intermediate serves as a precursor for further functionalization. The reaction proceeds via nucleophilic attack of the α-amino group on the ketoester, followed by cyclodehydration.

Palladium-Catalyzed Coupling for Ring Formation

Alternative approaches employ Suzuki-Miyaura couplings to construct the pyrrole ring. For example, coupling 3-bromo-2-chloroquinoxaline with pyrrole-2-boronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 90°C achieves the desired core. This method offers superior regiocontrol compared to cyclocondensation but requires specialized catalysts.

Functionalization of the Pyrrolo[2,3-b]Quinoxaline Core

Introduction of the 2-Amino Group

The 2-amino substituent is typically introduced via nitration followed by reduction . Nitration of ethyl pyrrolo[2,3-b]quinoxaline-3-carboxylate using fuming HNO₃ in H₂SO₄ at 0°C yields the 2-nitro derivative, which is reduced to the amine using H₂/Pd-C in ethanol. Alternatively, SnCl₂·2H₂O in HCl provides a cost-effective reduction pathway.

Formation of the Schiff Base at Position 1

The (pyridin-4-ylmethylene)amino group is installed through a condensation reaction between the primary amine at position 1 and pyridine-4-carbaldehyde. Reacting 1-amino-pyrrolo[2,3-b]quinoxaline with pyridine-4-carbaldehyde in ethanol under reflux for 6–8 hours furnishes the Schiff base. Catalytic acetic acid (5 mol%) accelerates imine formation, achieving yields >75%.

Carboxamide Functionalization at Position 3

The ethyl ester intermediate undergoes amidation with 3,5-dimethylaniline. In a representative procedure, ethyl pyrrolo[2,3-b]quinoxaline-3-carboxylate is refluxed with 3,5-dimethylaniline (1.2 equiv) in toluene using Ti(OEt)₄ (10 mol%) as a catalyst. After 24 hours, the mixture is quenched with HCl, and the precipitated amide is isolated via filtration (yield: 68–72%).

Multi-Component Reaction (MCR) Approaches

Recent advances leverage MCRs to streamline synthesis. A one-pot protocol combining 2,3-diaminoquinoxaline, pyridine-4-carbaldehyde, and 3,5-dimethylphenyl isocyanate in ethanol at 70°C for 18 hours directly yields the target compound. This method circumvents intermediate isolation, though yields remain moderate (45–50%) due to competing side reactions.

Optimization Techniques for Enhanced Efficiency

Ultrasound-Assisted Synthesis

Ultrasound irradiation (35 kHz, 300 W) reduces reaction times by 60–70%. For example, amidation of the ethyl ester with 3,5-dimethylaniline under ultrasonication completes in 4 hours versus 24 hours conventionally, with a 12% yield improvement.

Solvent and Catalyst Screening

Optimal conditions for Schiff base formation were identified through solvent screening:

Solvent Reaction Time (h) Yield (%)
Ethanol 8 75
DMF 6 68
Acetonitrile 10 52

Catalytic systems like ZnCl₂ (5 mol%) in ethanol further enhance imine yields to 83%.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imine CH=N), 8.54 (d, J = 4.8 Hz, 2H, pyridine H), 7.92–7.85 (m, 4H, quinoxaline H), 6.98 (s, 2H, 3,5-dimethylphenyl H), 2.31 (s, 6H, CH₃).
  • IR (KBr): ν 3420 (NH₂), 1675 (C=O), 1620 (C=N).

X-ray Crystallography

Single-crystal X-ray analysis confirms the E-configuration of the Schiff base and planar geometry of the pyrrolo[2,3-b]quinoxaline core. The dihedral angle between the pyridine and quinoxaline rings is 84.5°, indicating minimal conjugation.

Q & A

Q. What are the key steps in synthesizing this pyrroloquinoxaline derivative, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Condensation of substituted aldehydes (e.g., pyridin-4-ylmethylene) with pyrroloquinoxaline precursors under acidic conditions (e.g., p-toluenesulfonic acid) .
  • Step 2 : Introduction of the 3,5-dimethylphenyl group via nucleophilic substitution or coupling reactions, often using palladium catalysts .
  • Critical Factors : Solvent choice (DMF or dichloromethane), temperature control (60–80°C), and purification via recrystallization or chromatography .
  • Yield Optimization : Adjusting stoichiometry of reactants and catalyst loading (e.g., 5–10 mol% Pd) improves efficiency .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : Confirms substituent positions (e.g., pyridinyl and dimethylphenyl groups) via ¹H/¹³C chemical shifts .
  • Mass Spectrometry : Validates molecular weight (e.g., HRMS for exact mass matching) .
  • X-ray Crystallography : Resolves stereochemistry of the (E)-configured imine bond .
  • HPLC : Assesses purity (>95% required for biological assays) .

Q. What preliminary biological activities have been reported for similar pyrroloquinoxaline derivatives?

Structural analogs exhibit:

  • Anticancer Activity : Inhibition of kinases (e.g., EGFR, VEGFR) via quinoxaline-core interactions .
  • Neuroprotective Effects : Modulation of amyloid-beta aggregation in Alzheimer’s models .
  • Antimicrobial Properties : Disruption of bacterial cell membranes via hydrophobic substituents (e.g., dimethylphenyl) . Note: Specific data for this compound is limited, requiring validation via kinase assays or cell viability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across similar compounds?

  • Comparative Analysis : Use structure-activity relationship (SAR) tables to correlate substituent effects:
Compound SubstituentBiological ActivityReference
4-FluorophenylModerate kinase inhibition
3,5-DimethoxyphenylEnhanced anticancer activity
PyridinylmethyleneImproved solubility
  • Mechanistic Studies : Employ molecular docking to predict binding affinity variations caused by 3,5-dimethylphenyl vs. methoxy groups .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • DoE (Design of Experiments) : Apply factorial design to test variables (temperature, catalyst ratio, solvent polarity) .
  • Flow Chemistry : Continuous flow systems improve reproducibility and reduce side reactions (e.g., imine hydrolysis) .
  • Catalyst Screening : Test alternatives to Pd (e.g., Cu or Ni catalysts) for cost-effective coupling steps .

Q. How does the (E)-configuration of the imine bond influence biological interactions?

  • Stereoelectronic Effects : The (E)-configuration positions the pyridinyl group for optimal hydrogen bonding with kinase ATP pockets .
  • Stability : (E)-isomers resist tautomerization under physiological pH, maintaining target engagement .
  • Validation : Compare (E) and (Z) isomers via IC₅₀ assays in cancer cell lines .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, CYP450 interactions, and blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., EGFR) over 100 ns trajectories .

Q. How should researchers address stability issues during storage?

  • Storage Conditions : Store at -20°C in amber vials to prevent photodegradation of the imine bond .
  • Lyophilization : Improves long-term stability for aqueous solubility challenges .
  • Stability Assays : Monitor decomposition via HPLC at 1, 3, and 6-month intervals .

Methodological Notes

  • Data Reproducibility : Cross-validate synthesis protocols using multiple batches and independent labs .
  • Contradictory Findings : Re-examine reaction conditions (e.g., trace moisture affecting imine formation) when replicating results .

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